molecular formula C7H12N2OS B14494396 S-(Cyanomethyl) diethylcarbamothioate CAS No. 65350-95-0

S-(Cyanomethyl) diethylcarbamothioate

Cat. No.: B14494396
CAS No.: 65350-95-0
M. Wt: 172.25 g/mol
InChI Key: KHKRRJPERNGDGP-UHFFFAOYSA-N
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Description

S-(Cyanomethyl) diethylcarbamothioate is a chemical compound of interest in scientific research and development. Compounds with carbamothioate and cyanomethyl functional groups are frequently investigated in various fields. For instance, structurally related molecules have been studied for their potential roles as key intermediates in organic synthesis and for their biological activities. Research on analogous compounds indicates potential areas of interest could include antimicrobial applications or serving as a precursor or metabolite in the development of other active agents . Researchers value this compound for exploring structure-activity relationships and developing novel synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct all necessary safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65350-95-0

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

S-(cyanomethyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)11-6-5-8/h3-4,6H2,1-2H3

InChI Key

KHKRRJPERNGDGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCC#N

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Fundamental Reaction Pathways Involving the Carbamothioate Moiety

The carbamothioate group, RSC(=O)NR'₂, is an amide-like functional group where one of the oxygen atoms of a carbamate (B1207046) has been replaced by sulfur. This substitution significantly influences the electronic properties and reactivity of the molecule. The presence of the sulfur atom, the carbonyl group, and the nitrogen atom creates multiple reactive centers.

The carbamothioate moiety possesses dual reactivity, with both electrophilic and nucleophilic characteristics. The carbonyl carbon is electron-poor due to the electronegativity of the oxygen atom, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.orgtib.eu This reactivity is typical for carbonyl compounds and is the basis for addition or substitution reactions. libretexts.orgyoutube.com The presence of the nitrogen atom's lone pair can delocalize into the carbonyl group, which moderates the electrophilicity of the carbon compared to, for example, an acid chloride. youtube.comacs.org

Conversely, the sulfur atom in thiocarbamates and related compounds is a potent nucleophilic center. uni-muenchen.de Studies comparing the nucleophilicity of various anions show that dithiocarbamate (B8719985) and thiocarboxylate anions are considerably more nucleophilic than their oxygen analogues. uni-muenchen.de Thiocarbamate anions are reported to be about 30 times less reactive than hexane-1-thiolate but are still considered strong nucleophiles. uni-muenchen.de This nucleophilicity is crucial for the formation of the S-C bond during the synthesis of compounds like S-(Cyanomethyl) diethylcarbamothioate (B8642194). The reactivity at the sulfur center can be influenced by steric and electronic factors of the surrounding molecular structure, which can shield the moiety from attack. acs.org

Table 1: Comparison of Nucleophilicity for Sulfur-Containing Anions in Acetonitrile (B52724).
NucleophileRelative Reactivity (Approx.)Reference
Hexane-1-thiolate (4)~30x Thiocarbamate anions uni-muenchen.de
Dithiocarbamates (3)Comparable to Hexane-1-thiolate uni-muenchen.de
Thiocarbamate anions (2)Base Reference uni-muenchen.de
Thiocarboxylate anion (1)~4.3x Thiocarbamate anions uni-muenchen.de

The thiocarbamate linkage can be cleaved through several mechanistic pathways, depending on the reaction conditions.

Hydrolysis : The alkaline hydrolysis of S-aryl thiocarbamate esters has been shown to proceed through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway involves the rapid, reversible removal of the N-H proton by a base, forming an N-anion (the conjugate base). This intermediate then undergoes a slow, rate-determining step involving the cleavage of the C-S bond to release the thiolate anion and generate an isocyanate, which is subsequently hydrolyzed. Theoretical arguments suggest that the dissociative reactions of these carbamate anions involve a planar geometry of the participating atoms. rsc.org

Reductive Cleavage : Thiocarbamates can undergo hydrogenation, leading to the cleavage of either the C-S or C-N bonds. acs.org Catalytic hydrogenation using systems like an acridine-based ruthenium complex can reduce the thiocarbamate to yield alcohols, thiols, and amines. acs.org The selectivity between C-S and C-N bond cleavage can be influenced by the stability of potential intermediates. acs.org

Homolytic Cleavage : The C–S bond in thiocarbamate derivatives can also be cleaved homolytically upon activation, for instance by light. researchgate.net This process generates a carbamoyl (B1232498) radical and a sulfur-centered radical, which can then participate in further radical reactions. researchgate.netnih.gov

Mechanisms of Cyanomethyl Group Introduction in Related Systems

The introduction of the cyanomethyl group onto the sulfur atom of diethylthiocarbamic acid (or its salt) is a key step in the synthesis of S-(Cyanomethyl) diethylcarbamothioate. This transformation is an S-alkylation reaction and can proceed through different mechanistic routes.

While the formation of this compound involves an S-C bond, analogous radical reactions provide a potential mechanistic pathway. Radical-mediated reactions of dithiocarbamates are well-documented and can lead to the formation of C-S bonds. bham.ac.uk A hypothetical radical pathway for S-cyanomethylation could involve:

Initiation : Generation of a thiyl radical from the corresponding diethylthiocarbamic acid via homolytic cleavage of the S-H bond, or from the thiocarbamate anion via single-electron transfer (SET).

Propagation : The thiyl radical could then react with a cyanomethyl radical source. Alternatively, a cyanomethyl radical could be generated from a precursor and subsequently trapped by the thiocarbamate anion or the neutral thiol. nih.gov

Such radical processes are often initiated photochemically or with a radical initiator. nih.govbham.ac.uk

Polar reaction mechanisms are a more common and direct route for S-alkylation.

SN2 Mechanism : The most probable pathway for the synthesis of this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the diethylthiocarbamate anion, acting as a potent sulfur nucleophile, attacks the carbon atom of a cyanomethylating agent bearing a good leaving group (e.g., chloroacetonitrile (B46850) or bromoacetonitrile). The reaction proceeds in a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously. This mechanism is strongly supported by analogous S-alkylation reactions of dithiocarbamates. researchgate.netnih.gov

SN1 Mechanism : An SN1 mechanism is less likely for the introduction of a simple cyanomethyl group. This pathway would require the formation of a cyanomethyl carbocation as an intermediate. wikipedia.orgallen.in Primary carbocations are generally unstable, and the cyanomethyl cation would not be significantly stabilized. ddugu.ac.in However, such a mechanism could become relevant if the alkylating agent were structured to form a more stable carbocation. The Riemschneider synthesis of thiocarbamates from secondary or tertiary alcohols proceeds through carbocation intermediates, demonstrating the feasibility of such intermediates in thiocarbamate chemistry under specific conditions. wikipedia.org

Each potential reaction mechanism is characterized by distinct transition states and reactive intermediates. uoanbar.edu.iqfiveable.melumenlearning.com

For the SN2 pathway , the reaction proceeds through a single, high-energy transition state. In this state, the central carbon atom is pentacoordinate, with partial bonds forming to the incoming sulfur nucleophile and breaking with the leaving group.

For a hypothetical SN1 pathway , the mechanism would involve a discrete, high-energy carbocation intermediate (R-CH₂⁺). allen.in The formation of this intermediate would be the rate-determining step. Such intermediates are typically planar at the cationic carbon. allen.in

In radical pathways , the key reactive intermediates are neutral species with an unpaired electron, such as a thiyl radical (R-S•) and a cyanomethyl radical (•CH₂CN). nih.govbham.ac.uk These intermediates are highly reactive and short-lived. uoanbar.edu.iq

In the E1cB hydrolysis mechanism , the key reactive intermediate is the N-deprotonated thiocarbamate anion. rsc.org This species is in equilibrium with the neutral thiocarbamate before undergoing the rate-limiting C-S bond cleavage.

Table 2: Summary of Potential Reaction Mechanisms and Intermediates.
Reaction TypeMechanismKey Intermediate / Transition StateReference
S-AlkylationSN2Pentacoordinate Transition State researchgate.net
S-AlkylationRadicalThiyl Radical (R-S•), Cyanomethyl Radical (•CH₂CN) nih.govbham.ac.uk
Linkage CleavageE1cB HydrolysisN-anion (conjugate base) rsc.org
Linkage CleavageReductive CleavageThioaldehyde intermediates (possible) acs.org

Lack of Specific Research Data for this compound

Therefore, it is not possible to provide a detailed, data-driven article on the following topics for this compound as per the requested outline:

Molecular Modeling and Simulation of Compound Conformation and Stability: No specific studies on the molecular mechanics or dynamics simulations to determine the stable conformers and energy profiles of this compound were found.

Quantum Chemical Calculations for Reaction Mechanism Elucidation: There is a lack of published research detailing the use of quantum chemical methods, such as Density Functional Theory (DFT), to investigate the reaction pathways involving this compound.

Prediction of Reactive Sites and Chemical Reactivity Descriptors: Specific calculations of reactivity descriptors (e.g., HOMO-LUMO gaps, Fukui functions, electrostatic potential maps) for this compound are not available in the reviewed literature.

In Silico Analysis of Environmental Transformation Pathways: While general models for predicting the environmental fate of pesticides exist, specific in silico studies detailing the transformation and degradation pathways of this compound could not be located.

Without dedicated research on this compound, any attempt to generate the requested article would rely on speculation or generalization from other compounds, which would not meet the required standards of scientific accuracy and specificity. Further research in the field of computational chemistry focusing on this compound is necessary to provide the detailed insights requested.

Analytical Chemistry Methodologies for Compound Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of S-(Cyanomethyl) diethylcarbamothioate (B8642194), providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of S-(Cyanomethyl) diethylcarbamothioate by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The diethylamino group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The cyanomethyl group would present a singlet for the methylene protons (-S-CH₂-CN) as they lack adjacent protons to couple with. The integration of these signals would correspond to the number of protons in each group (4H for the diethylamino methylenes, 6H for the diethylamino methyls, and 2H for the cyanomethyl methylene).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct peaks are expected for the carbonyl carbon (C=O) of the carbamothioate group, the carbons of the two ethyl groups (-CH₂- and -CH₃), the methylene carbon of the cyanomethyl group (-S-CH₂-CN), and the carbon of the nitrile group (-C≡N). The chemical shifts of these carbons are indicative of their electronic environment.

Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Integration/Assignment
¹H ~3.4 Quartet 4H (-N-CH₂-CH₃)₂
¹H ~1.2 Triplet 6H (-N-CH₂-CH₃)₂
¹H ~3.8 Singlet 2H (-S-CH₂-CN)
¹³C ~168 Singlet C=O
¹³C ~117 Singlet -C≡N
¹³C ~45, ~41 Singlet (-N-CH₂-CH₃)₂
¹³C ~25 Singlet -S-CH₂-CN

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the nitrile, carbonyl, and carbon-nitrogen and carbon-sulfur single bonds.

Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching 2260-2240
Carbonyl (C=O) Stretching 1670-1630
C-N Stretching 1250-1020

The presence of a strong absorption band around 2250 cm⁻¹ would be indicative of the nitrile group. A strong band in the region of 1650 cm⁻¹ would confirm the presence of the carbonyl group of the carbamothioate.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS can confirm the molecular weight and offer structural clues through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Upon ionization, the molecule is expected to form a molecular ion [M]⁺. Subsequent fragmentation would likely involve the cleavage of the C-S bond, the C-N bonds, and the loss of the cyanomethyl group or parts of the diethylamino group, leading to characteristic fragment ions.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, identification, and quantification of this compound. mdpi.com Given the compound's moderate polarity, a reversed-phase HPLC method would be suitable. mdpi.com In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for reliable identification and quantification even at low concentrations. mdpi.comnih.gov

Typical HPLC Parameters for Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile/methanol
Flow Rate 0.5 - 1.5 mL/min
Detection UV (at a wavelength of maximal absorbance) or MS

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. rsc.org The suitability of GC for this compound would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC can provide high-resolution separation and quantification. rsc.org

For GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (such as helium or nitrogen) through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). rsc.org GC-MS is particularly useful as it provides mass spectra of the separated components, aiding in their definitive identification. rsc.org

Advanced Analytical Techniques for Metabolite and Degradation Product Profiling

The profiling of metabolites and degradation products of this compound necessitates the use of highly sensitive and selective analytical methods. These techniques are capable of separating complex mixtures and providing detailed structural information for the identification of novel compounds.

Chromatographic Separation Coupled with Mass Spectrometry

Liquid chromatography (LC) and gas chromatography (GC) are powerful separation techniques that are frequently coupled with mass spectrometry (MS) for the analysis of metabolites and degradation products. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a cornerstone technique for the analysis of a wide range of compounds. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems provide excellent separation of analytes from complex matrices. nih.gov When coupled with a mass spectrometer, typically via electrospray ionization (ESI), it allows for the sensitive detection and identification of metabolites. nih.gov Tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing fragmentation patterns of the parent ions. nih.govyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and semi-volatile degradation products, GC-MS is a highly effective analytical tool. lcms.cz This technique offers high-resolution separation and can identify compounds through their characteristic mass spectra. lcms.cz Derivatization is often employed for non-volatile compounds to increase their volatility for GC analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, including techniques like time-of-flight (TOF) and Orbitrap MS, provides highly accurate mass measurements. This capability is invaluable for determining the elemental composition of unknown metabolites and degradation products, significantly narrowing down the potential chemical formulas.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a critical tool for the structural characterization of metabolites and degradation products. youtube.com By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, detailed structural information can be obtained. youtube.com This technique is instrumental in identifying the sites of metabolic transformation or degradation.

A summary of common analytical techniques used for metabolite and degradation product profiling is presented in the table below.

Analytical TechniquePrincipleApplication in Metabolite/Degradation Profiling
LC-MS/MS Combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. nih.govyoutube.comWidely used for the analysis of a broad range of polar and non-polar metabolites and degradation products in various matrices. nih.gov
GC-MS Separates volatile compounds using gas chromatography and identifies them based on their mass spectra. lcms.czEffective for the analysis of volatile and semi-volatile degradation products. lcms.cz
HRMS (e.g., TOF, Orbitrap) Provides highly accurate mass measurements, enabling the determination of elemental compositions.Crucial for the identification of unknown metabolites and degradation products by providing precise mass-to-charge ratios.

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For thiocarbamate esters, this process can be influenced by pH and temperature. The stability of thiocarbamates in aqueous environments can vary significantly. nih.gov Generally, thiocarbamates are relatively stable in acidic aqueous media. who.int However, their hydrolytic stability decreases following oxidation to thiocarbamate sulfoxide (B87167) and thiocarbamate sulfone. who.int

The hydrolysis of thiocarbamates can proceed through different mechanisms. For some, a base-catalyzed elimination reaction (E1cB) pathway has been identified as a dominant mechanism. nih.gov Studies on S-aryl thiocarbamate esters have confirmed a dissociative mechanism for their alkaline hydrolysis. rsc.orgrsc.org In distilled and tap water, the degradation of thiocarbamates by hydrolysis is reported to be very slow, often taking months. ucanr.edu However, the presence of soil and microbes can accelerate this process significantly. ucanr.edu

On hydrolysis, thiocarbamates can break down into mercaptans, carbon dioxide, and alkylamines. who.int The rate of hydrolysis is influenced by the molecular structure of the specific thiocarbamate. For example, the stability of diisocyanate-derived bis-thiocarbamates was found to follow the order: HDI-CME > TDI-CME > MDI-CME, with activation energies for hydrolysis being 70.6 kJ/mol, 46.1 kJ/mol, and 44.5 kJ/mol, respectively. nih.gov

Table 1: Hydrolysis Kinetics of Selected Diisocyanate-Derived Bis-Thiocarbamates at pH 7.4 (Note: This data is for structurally related compounds and is illustrative of the kinetic parameters involved in thiocarbamate hydrolysis.)

CompoundSecond-Order Rate Constant (k) (M⁻¹ min⁻¹)Activation Energy (Ea) (kJ/mol)
HDI-CME3.36 x 10²70.6
TDI-CME2.49 x 10⁴46.1
MDI-CME5.78 x 10⁴44.5

Source: Adapted from research on diisocyanate-derived bis-thiocarbamates. nih.gov

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly the ultraviolet component of sunlight. researchgate.net Some photodegradation of thiocarbamates does occur in the environment. who.int For the thiocarbamate herbicide prosulfocarb, photolysis under sunlight conditions was found to be an unimportant degradation pathway in the gas phase. au.dkresearchgate.netacs.org However, studies on other pesticides have shown that photolysis can be a significant degradation route, especially in the presence of photocatalysts like TiO2 and ZnO. nih.gov For instance, the photolytic degradation of atrazine (B1667683) and dimethoate (B1670662) was complete within 64 hours under UV radiation, while methomyl (B1676398) took 80 hours. nih.gov

The rate and extent of photolytic degradation are dependent on factors such as the chemical structure of the compound, the intensity and wavelength of light, and the presence of other substances in the environment that can act as photosensitizers.

Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH). The reaction with hydroxyl radicals is a major pathway for the atmospheric degradation of many organic compounds. au.dkresearchgate.net

For the thiocarbamate prosulfocarb, the rate constant for its reaction with OH radicals in the gas phase was determined to be (2.9 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. au.dkresearchgate.net This reaction led to the formation of products such as benzaldehyde, S-benzyl formyl(propyl)-carbamothioate, and S-benzyl propanoyl(propyl)carbamothioate. researchgate.netacs.org

In biological systems and soil, oxidation of the thiol sulfur in thiocarbamates can lead to the formation of corresponding sulfoxides, which are reactive intermediates. who.int The oxidation of thiocarbamates by liver enzymes has also been studied. researchgate.net Thiocarbamides have been shown to have a scavenger effect on hydroxyl radicals, indicating their reactivity towards these oxidative species. nih.gov

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a major pathway for the dissipation of thiocarbamate herbicides from the environment. ucanr.edu

Soil microorganisms play a significant role in the breakdown of thiocarbamates. who.int The rate of microbial degradation is influenced by several factors including soil type, moisture, temperature, pH, and prior exposure of the soil to thiocarbamates. who.int Soils with a history of thiocarbamate application often show accelerated degradation of these compounds. documentsdelivered.comcambridge.orgcambridge.org

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. For many thiocarbamates, microbial degradation is the primary mechanism of their disappearance from soil. ucanr.edu The process often involves hydrolysis followed by transthiolation and sulfoxidation, ultimately leading to the formation of carbon dioxide (CO2) and other compounds that can enter the microbial metabolic pool. who.int Several bacterial genera, including Rhodococcus, have been identified as being capable of degrading thiocarbamates like EPTC. researchgate.net

Anaerobic Degradation: Under anaerobic conditions (in the absence of oxygen), a different set of microorganisms and metabolic pathways are responsible for degradation. The degradation of the thiocarbamate herbicide thiobencarb (B1683131) has been studied under anaerobic conditions with nitrate (B79036) as an electron acceptor. nih.gov A mixed culture of bacteria, including Dechloromonas sp., Thauera sp., and Azoarcus sp., was shown to synergistically degrade thiobencarb and its metabolites. nih.gov The degradation involved dechlorination to benzyl (B1604629) mercaptan, which was further broken down by other bacteria in the consortium. nih.gov

Table 2: Half-life of Selected Thiocarbamate Herbicides in Moist Soil (Note: This data is for other thiocarbamate compounds and illustrates the general persistence in soil.)

HerbicideApproximate Half-life (weeks)
Butylate3 - 4
Cycloate4
EPTC1
Molinate (B1677398)3
Pebulate1.5
Vernolate1.5

Source: Adapted from Gray, 1971. who.int

The microbial degradation of thiocarbamates is mediated by specific enzymes. The initial step in the metabolic degradation of many carbamates is hydrolysis, catalyzed by carboxyl ester hydrolases. nih.govplos.org

In the case of the thiocarbamate herbicide EPTC, degradation by Rhodococcus sp. strain NI86/21 involves an inducible cytochrome P-450 system and aldehyde dehydrogenase. researchgate.net The proposed initial reactions are N-dealkylation by the cytochrome P-450 enzyme, followed by the conversion of the released aldehyde to a carboxylic acid by aldehyde dehydrogenase. researchgate.net EPTC-sulfoxide was also identified as a major metabolite. researchgate.net

For the thiocarbamate molinate, a specific enzyme, molinate hydrolase, from Gulosibacter molinativorax ON4T, is responsible for the initial breakdown by cleaving the thioester bond. nih.gov This enzyme is metal-dependent and its structure has been elucidated, allowing for protein engineering to enhance its ability to degrade other, bulkier thiocarbamates like thiobencarb. nih.gov

The enzymatic systems involved in thiocarbamate degradation are diverse and can be highly specific to the structure of the compound. The study of these enzymes is crucial for developing bioremediation strategies for contaminated sites.

Identification and Characterization of Biodegradation Products

The primary enzymatic reactions initiating the catabolism of thiocarbamates often involve cytochrome P-450 systems and aldehyde dehydrogenases. researchgate.net These processes typically lead to the cleavage of the carbamothioate bond. For S-(Cyanomethyl) diethylcarbamothioate (B8642194), this would likely result in the formation of several key metabolites:

Diethylamine (B46881): This secondary amine is a probable degradation product resulting from the cleavage of the carbamothioate linkage. Microbial degradation of other thiocarbamate herbicides, such as Eptam, has been shown to produce corresponding amines. ucanr.edu

Cyanomethyl-containing moieties: The cyanomethyl group (-CH₂CN) would be released and likely undergo further transformation. Depending on the specific microbial pathways, this could be hydrolyzed to cyanoacetic acid or other related compounds.

Carbonyl Sulfide (B99878) (COS) or Carbon Dioxide (CO₂): The carbonyl group of the parent molecule is expected to be released. In an aqueous environment, carbonyl sulfide can hydrolyze to form carbon dioxide and hydrogen sulfide. wikipedia.org The degradation of other thiocarbamates has been shown to evolve carbon dioxide. ucanr.edu

Sulfoxides: Oxidation of the sulfur atom is a common metabolic pathway for thiocarbamates, leading to the formation of more polar and often less stable sulfoxide derivatives. For instance, EPTC-sulfoxide has been identified as a degradation product of EPTC. researchgate.net

The general proposed biodegradation pathway for S-(Cyanomethyl) diethylcarbamothioate is illustrated below, based on known thiocarbamate degradation patterns.

Table 1: Potential Biodegradation Products of this compound and Their General Chemical Classes

Biodegradation Product General Chemical Class
Diethylamine Secondary Amine
Cyanomethyl compounds Nitriles / Carboxylic Acids
Carbonyl Sulfide / Carbon Dioxide Inorganic gas

Environmental Persistence and Transformation Kinetics

The environmental persistence of thiocarbamate herbicides, as a class, is generally considered to be low. ucanr.eduwho.int These compounds are susceptible to microbial degradation, which is the primary mechanism for their dissipation from soil and water. ucanr.edu The half-life of thiocarbamates in moist soil typically ranges from one to four weeks under conditions favorable for microbial activity. ucanr.edu

Several environmental factors influence the transformation kinetics of thiocarbamates:

Soil Moisture: Higher soil moisture content generally accelerates the degradation of thiocarbamates by promoting microbial activity. who.int

Temperature: Increased temperatures tend to enhance the rate of microbial degradation. who.int

Soil Type and Organic Matter: The adsorption of thiocarbamates to soil particles, particularly organic matter, can affect their bioavailability for microbial degradation.

pH: The pH of the soil and water can influence both chemical hydrolysis and microbial activity.

Microbial Population: The presence of adapted microbial populations can significantly shorten the persistence of these herbicides. ucanr.edu

While specific kinetic data for this compound is not available, the table below provides a general overview of the persistence of related thiocarbamate herbicides.

Table 2: Reported Half-lives of Selected Thiocarbamate Herbicides in Soil

Herbicide Typical Half-life in Moist Soil
EPTC 1 - 2 weeks
Vernolate 1 - 2 weeks
Butylate 2 - 3 weeks

It is important to note that under anaerobic conditions, the degradation of thiocarbamates can be significantly slower. who.int Photodegradation can also contribute to the breakdown of these compounds when they are present on the soil surface or in clear water, but microbial degradation is typically the dominant process when the herbicide is incorporated into the soil. who.int

Ecological Impact of Degradation Products (General Chemical Classes)

The ecological impact of this compound is not solely dependent on the parent compound but also on the toxicity of its degradation products. The general chemical classes of the anticipated metabolites have varying degrees of environmental concern.

Secondary Amines (e.g., Diethylamine): Diethylamine is classified as harmful to aquatic organisms. scienceinteractive.comfishersci.comsigmaaldrich.com It is a flammable and corrosive substance that can cause burns. fishersci.com In aquatic environments, its toxicity can affect fish and other organisms. The LC50 for Oryzias latipes (Japanese rice fish) has been reported at 27 mg/L for a 96-hour exposure. sigmaaldrich.com

Nitriles (e.g., Cyanomethyl compounds): The toxicity of cyanomethyl compounds can vary. The primary concern is the potential release of cyanide through further degradation. Cyanide is highly toxic to a wide range of organisms, particularly aquatic life, as it inhibits cellular respiration.

Inorganic Gases (e.g., Carbonyl Sulfide): Carbonyl sulfide is a colorless, flammable gas. wikipedia.org While it has low acute inhalation toxicity, high concentrations can be hazardous, causing respiratory paralysis. wikipedia.orgnih.gov In the environment, it is primarily present in the atmosphere and can be taken up by plants and hydrolyzed in water. wikipedia.org It is not expected to bioconcentrate in aquatic organisms. cdc.gov

Sulfoxides: The sulfoxide metabolites of thiocarbamates are generally more water-soluble than the parent compounds. Their toxicological profiles can differ, but they are often intermediates that are further degraded.

Table 3: Summary of Ecological Impact of General Chemical Classes of Degradation Products

Chemical Class General Ecological Impact
Secondary Amines Harmful to aquatic life.
Nitriles Potential for release of highly toxic cyanide.
Inorganic Gases Low acute toxicity, but hazardous at high concentrations.

Synthetic Applications and Derivatization

Synthesis of Related Carbamothioate Derivatives with Cyanomethyl Moieties

The structural framework of S-(Cyanomethyl) diethylcarbamothioate (B8642194) allows for the synthesis of a variety of related carbamothioate derivatives. These synthetic transformations can target the modification of the diethylamino group, the substitution of the cyanomethyl group, or the alteration of the carbamothioate sulfur atom.

One common approach involves the nucleophilic substitution at the carbonyl carbon of the carbamothioate. By treating S-(Cyanomethyl) diethylcarbamothioate with different secondary amines, a range of N-substituted analogues can be prepared. This transamidation reaction is typically catalyzed by the presence of a base and allows for the introduction of various alkyl and aryl substituents on the nitrogen atom.

Starting MaterialReagentProduct
This compoundDimethylamineS-(Cyanomethyl) dimethylcarbamothioate
This compoundPiperidineS-(Cyanomethyl) piperidine-1-carbothioate
This compoundMorpholineS-(Cyanomethyl) morpholine-4-carbothioate

Furthermore, the cyanomethyl group can be functionalized to introduce additional chemical diversity. For instance, the methylene (B1212753) protons adjacent to the cyano group are acidic and can be deprotonated using a suitable base to generate a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aldehydes, to yield α-substituted cyanomethyl derivatives.

Exploration of this compound as a Synthetic Intermediate

The unique reactivity of this compound makes it a valuable intermediate in organic synthesis. The carbamothioate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of the cyanomethylthio moiety onto various molecular scaffolds.

For example, in the presence of a strong nucleophile, the C-S bond of the carbamothioate can be cleaved. This reactivity has been exploited in the synthesis of various sulfur-containing compounds. Dithiocarbamates, which are structurally related to carbamothioates, are known to be valuable synthetic intermediates in the production of diverse chemical compounds researchgate.net.

The cyanomethyl group also offers a handle for further synthetic transformations. The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a different set of functionalized molecules. This versatility makes this compound a useful building block for the construction of more complex organic structures nih.govthieme.deresearchgate.net.

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies

To explore the structure-activity relationships (SAR) of compounds derived from this compound, a systematic approach to the design and synthesis of analogues is crucial. SAR studies are fundamental in medicinal chemistry and materials science to understand how chemical structure influences biological activity or physical properties mdpi.comnih.govrsc.org.

Key modifications to the this compound structure for SAR studies could include:

Variation of the N-substituents: Replacing the diethylamino group with other alkyl, aryl, or heterocyclic amines can probe the influence of steric and electronic effects on the molecule's properties.

Modification of the Cyanomethyl Group: Introducing substituents at the α-position to the cyano group or replacing the cyano group with other electron-withdrawing groups can modulate the reactivity and biological profile.

Alteration of the Sulfur Linkage: Replacing the sulfur atom with an oxygen or nitrogen atom would lead to the corresponding carbamate (B1207046) or urea analogues, allowing for an investigation into the role of the sulfur atom.

A study on dithiocarbamic flavanones highlighted the influence of substituents on their antioxidant properties, demonstrating the importance of systematic structural modifications in SAR studies mdpi.comnih.gov. Similarly, the insecticidal activity of carbamates is closely linked to their structural complementarity to the active site of acetylcholinesterase, further emphasizing the significance of SAR nih.gov.

Parent CompoundAnalogueRationale for Synthesis
This compoundS-(Cyanomethyl) diphenylcarbamothioateInvestigate the effect of aromatic substituents on the nitrogen.
This compoundS-(1-Cyanoethyl) diethylcarbamothioateStudy the impact of α-substitution on the cyanomethyl group.
This compoundO-(Cyanomethyl) diethylcarbamateEvaluate the role of the sulfur atom in the molecule's activity.

Development of Novel Cyanomethylated Heterocyclic Systems

The reactivity of this compound can be harnessed for the synthesis of novel heterocyclic compounds containing a cyanomethyl or related moiety. The combination of the nucleophilic nitrogen and the electrophilic centers within the molecule provides opportunities for intramolecular cyclization reactions.

One potential strategy involves the reaction of this compound with bifunctional reagents. For example, reaction with a compound containing both a nucleophilic and an electrophilic center could lead to the formation of a heterocyclic ring.

Furthermore, the cyanomethyl group can participate in cyclization reactions. For instance, under specific conditions, the nitrile group can react with a suitably positioned nucleophile within the same molecule to form a new ring system. The synthesis of 2-cyanomethyl indane derivatives via Pd-catalyzed alkene difunctionalization reactions of alkyl nitriles showcases the utility of the cyanomethyl group in constructing cyclic structures nih.gov. Dithiocarbamates have also been used in the synthesis of various N,S-heterocycles researchgate.net.

A hypothetical reaction scheme could involve the initial functionalization of the diethylamino group with a moiety capable of subsequent cyclization onto the cyanomethyl group or the carbamothioate sulfur. This approach could lead to the formation of novel five- or six-membered heterocyclic rings.

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